

Application Notes and Protocols for the Chemical Synthesis of Des(benzylpyridyl) atazanavir

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Compound of Interest

Compound Name: *Des(benzylpyridyl) atazanavir*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of **Des(benzylpyridyl) atazanavir**, a known metabolite of the HIV protease inhibitor atazanavir.[1][2][3] This document is intended for research purposes to facilitate the study of atazanavir's metabolism, potential biological activity of its metabolites, and for use as a reference standard in analytical assays.

Des(benzylpyridyl) atazanavir is the N-dealkylation product of atazanavir.[1][3] Its synthesis is crucial for in-depth pharmacological and toxicological profiling of atazanavir and its metabolic fate. The following protocol outlines a plausible synthetic route based on established methods for the synthesis of atazanavir and its analogs.[4][5]

Experimental Protocols

This section details the methodology for the synthesis of **Des(benzylpyridyl) atazanavir**, proceeding through the preparation of a key diamine intermediate followed by a final coupling step.

Part 1: Synthesis of (2S,3S)-3-amino-N-((S)-1-(hydrazineyl)-3,3-dimethyl-1-oxobutan-2-yl)-2-hydroxy-4-

phenylbutanamide (Intermediate 2)

Objective: To synthesize the core diamine intermediate required for the final coupling reaction.

Materials:

- (2R,3S)-3-(((tert-butoxycarbonyl)amino)-1,2-epoxy-4-phenylbutane (Epoxide Intermediate)
- tert-butyl carbazate
- Isopropanol (IPA)
- Hydrochloric acid (HCl) in dioxane
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO_3)
- Magnesium sulfate (MgSO_4)

Procedure:

- Epoxide Ring Opening: In a round-bottom flask, dissolve (2R,3S)-3-(((tert-butoxycarbonyl)amino)-1,2-epoxy-4-phenylbutane (1 equivalent) and tert-butyl carbazate (1.1 equivalents) in isopropanol.
- Heat the reaction mixture to reflux and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Boc-Deprotection: Dissolve the resulting crude product in dichloromethane (DCM).
- Add a solution of hydrochloric acid in dioxane (4M, 3 equivalents) dropwise at 0°C.
- Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

- Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine intermediate 2.
- The crude product can be purified by column chromatography on silica gel if necessary.

Part 2: Synthesis of Des(benzylpyridyl) atazanavir (Final Product)

Objective: To couple the diamine intermediate with N-methoxycarbonyl-L-tert-leucine to yield the final product.

Materials:

- (2S,3S)-3-amino-N-((S)-1-(hydrazineyl)-3,3-dimethyl-1-oxobutan-2-yl)-2-hydroxy-4-phenylbutanamide (Intermediate 2)
- N-methoxycarbonyl-L-tert-leucine (2.2 equivalents)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC.HCl) (2.5 equivalents)
- Hydroxybenzotriazole (HOBt) (2.5 equivalents)
- N,N-Diisopropylethylamine (DIPEA) (4 equivalents)
- Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Brine solution

Procedure:

- Coupling Reaction: Dissolve N-methoxycarbonyl-L-tert-leucine (2.2 equivalents) in DMF in a round-bottom flask.
- Add EDAC.HCl (2.5 equivalents) and HOBt (2.5 equivalents) to the solution and stir for 20 minutes at room temperature to pre-activate the carboxylic acid.
- In a separate flask, dissolve the crude diamine intermediate 2 (1 equivalent) in DMF and add DIPEA (4 equivalents).
- Add the solution of the diamine intermediate to the pre-activated carboxylic acid mixture.
- Stir the reaction mixture at room temperature for 18-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Work-up and Purification: Once the reaction is complete, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 100 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford **Des(benzylpyridyl) atazanavir** as a white solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of **Des(benzylpyridyl) atazanavir**.

Parameter	Value	Method of Analysis
Final Product Yield	60-70% (over two steps)	Gravimetric analysis
Purity	≥98%	HPLC, LC-MS
Molecular Formula	C ₂₆ H ₄₃ N ₅ O ₇	Mass Spectrometry
Molecular Weight	537.65 g/mol	Mass Spectrometry
¹ H NMR	Consistent with the proposed structure	Nuclear Magnetic Resonance
¹³ C NMR	Consistent with the proposed structure	Nuclear Magnetic Resonance
Appearance	White to off-white solid	Visual Inspection

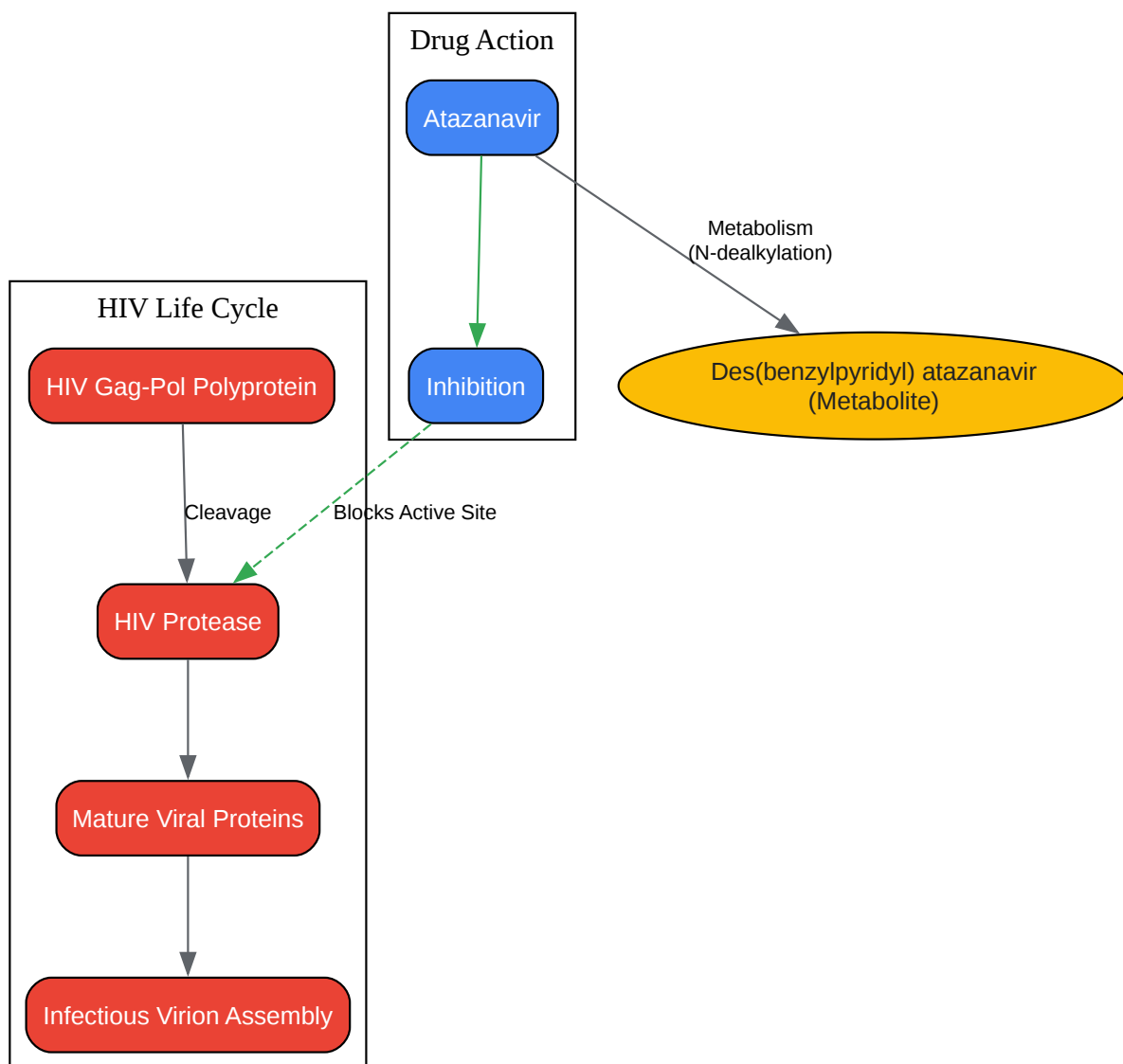
Visualizations

Logical Workflow for the Synthesis of Des(benzylpyridyl) atazanavir

Caption: Synthetic workflow for **Des(benzylpyridyl) atazanavir**.

Signaling Pathway Context: HIV Protease Inhibition

Des(benzylpyridyl) atazanavir is a metabolite of atazanavir, an HIV protease inhibitor. The parent drug, atazanavir, acts by inhibiting the viral protease enzyme, which is crucial for the maturation of new, infectious virions.



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Caption: Mechanism of HIV protease inhibition by atazanavir.

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